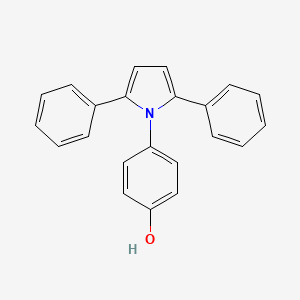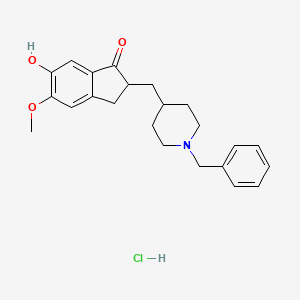
6-O-Desmethyl donepezil hydrochloride
Descripción general
Descripción
6-O-Desmethyl donepezil is an active metabolite of the acetylcholinesterase inhibitor donepezil . It is formed through dealkylation by the cytochrome P450 (CYP) isoform CYP2D6 . It inhibits human ether a go-go (hERG) channels .
Synthesis Analysis
Donepezil, the parent compound of 6-O-Desmethyl donepezil, undergoes hepatic metabolism after oral administration. The metabolic pathway of donepezil indicates multiple metabolic pathways: O-demethylation at 6 and 5 positions to form metabolites M1 and M2, respectively .
Molecular Structure Analysis
The molecular formula of 6-O-Desmethyl donepezil is C23H27NO3 . The average mass is 365.465 Da and the monoisotopic mass is 365.199097 Da .
Chemical Reactions Analysis
Donepezil, the parent compound of 6-O-Desmethyl donepezil, undergoes oxidation using a mild, versatile oxidant Chloramine-T in acidic medium .
Physical and Chemical Properties Analysis
The molecular weight of 6-O-Desmethyl donepezil is 365.465 Da .
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies and Drug-Drug Interaction
6-O-Desmethyl donepezil, a pharmacologically active metabolite of donepezil, has been the subject of pharmacokinetic studies to understand its behavior in the body and its interaction with other drugs. A study developed a rapid and sensitive LC-MS/MS method for the simultaneous determination of donepezil, 6-O-desmethyl donepezil, and spinosin in beagle dog plasma. This method was applied to a pharmacokinetic study to investigate potential drug-drug interactions, with findings suggesting no significant interactions between DHP1401 (a combination of spinosin and donepezil hydrochloride) and donepezil hydrochloride, indicating the potential for co-administration of these drugs in clinical settings without adverse interactions (Chae Bin Lee et al., 2020).
Metabolite Analysis in Human Plasma
Research has also focused on the development of sensitive methods for analyzing 6-O-desmethyl donepezil in human plasma, facilitating the understanding of its pharmacokinetics in humans. A study presented a sensitive HPLC-MS/MS method for this purpose, demonstrating the method's applicability for analyzing donepezil and its metabolites in plasma samples. This advancement aids in the precise measurement of 6-O-desmethyl donepezil concentrations in human subjects, supporting further clinical and pharmacokinetic research (Qin Yong-ping).
Bioanalytical Method Development
Further contributions include the development and validation of bioanalytical methods for estimating donepezil, 6-desmethyl donepezil, and 5-desmethyl donepezil simultaneously in human plasma. These methods employ ESI-MS/MS and ensure high recovery and minimal conversion of labile metabolites to parent donepezil in plasma. Such methodologies are crucial for accurately assessing the pharmacokinetics of donepezil and its metabolites in clinical studies, offering insights into the drug's metabolism and its metabolites' therapeutic roles (A. Khuroo et al., 2012).
Therapeutic Drug Monitoring
The quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma through a selective and sensitive LC-MS/MS assay highlights the importance of therapeutic drug monitoring. This method's development, fully validated for its precision, accuracy, and sensitivity, facilitates the monitoring of donepezil therapy in patients, contributing to optimized dosing and enhanced patient care (B. Patel et al., 2008).
Mecanismo De Acción
Target of Action
The primary target of 6-O-Desmethyl donepezil hydrochloride, a metabolite of Donepezil, is the enzyme acetylcholinesterase . This enzyme is responsible for the hydrolysis of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Mode of Action
This compound acts as an acetylcholinesterase inhibitor . It binds to the enzyme and inhibits its activity, preventing the breakdown of acetylcholine .
Biochemical Pathways
The action of this compound primarily affects the cholinergic pathway . By inhibiting acetylcholinesterase, it increases the availability of acetylcholine at synapses, enhancing cholinergic transmission . This can help alleviate the cognitive deficits associated with conditions like Alzheimer’s disease, where there is a cholinergic deficiency .
Pharmacokinetics
This compound is a metabolite of Donepezil, which is extensively metabolized in the liver via CYP2D6 and CYP3A4 enzymes . About 11% of Donepezil is metabolized to 6-O-Desmethyl donepezil .
Result of Action
The inhibition of acetylcholinesterase and the subsequent increase in acetylcholine concentrations can lead to improved cognitive function . This is particularly beneficial in conditions like Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmission .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same liver enzymes (CYP2D6 and CYP3A4) can affect its metabolism . Additionally, genetic variations in these enzymes among individuals can also impact the drug’s efficacy and safety .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
6-O-Desmethyl donepezil hydrochloride interacts with various biomolecules, primarily enzymes such as acetylcholinesterase . It is known to inhibit human ether a go-go (hERG) channels . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
The effects of this compound on cells are primarily related to its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, it increases the concentration of acetylcholine, a neurotransmitter, in the brain. This can influence various cellular processes, including cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules such as acetylcholinesterase . By binding to this enzyme, it inhibits its activity, leading to an increase in acetylcholine levels. This can result in changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, its inhibitory effect on acetylcholinesterase can lead to a gradual increase in acetylcholine levels . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of Donepezil . It is formed through O-demethylation at the 6 position, a process mediated by the cytochrome P450 (CYP) isoform CYP2D6 .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are likely to be similar to that of Donepezil, given that it is a metabolite of this compound
Subcellular Localization
The subcellular localization of this compound is not explicitly reported in the current literature. Given its role as an acetylcholinesterase inhibitor, it is likely to be found in locations where this enzyme is present .
Propiedades
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3.ClH/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17;/h2-6,13-14,16,19,25H,7-12,15H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAYMITWAFPQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-(chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3331596.png)
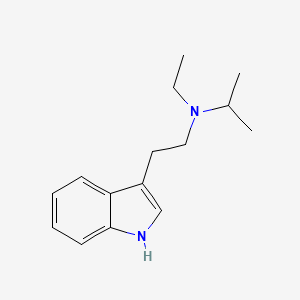
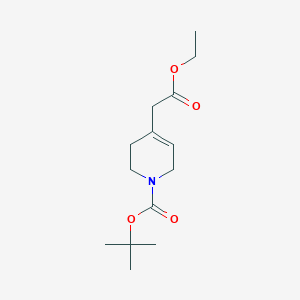
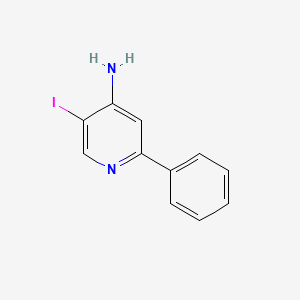


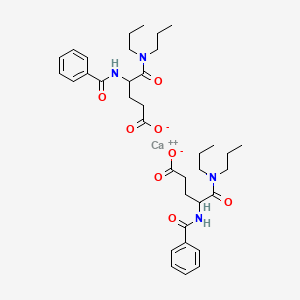

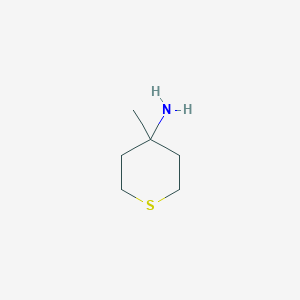


![C-[1-(1-Phenyl-ethyl)-pyrrolidin-3-yl]-methylamine](/img/structure/B3331670.png)
